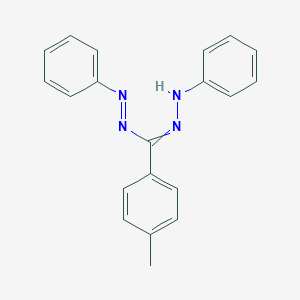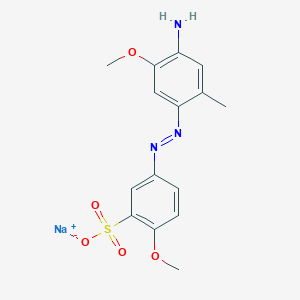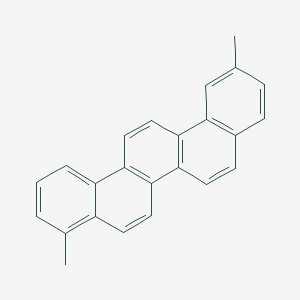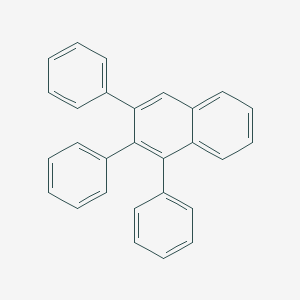![molecular formula C20H10ClNNa2O8S3 B154286 Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate CAS No. 10169-52-5](/img/structure/B154286.png)
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate, also known as Indoxyl sulphate, is a chemical compound that has been studied extensively in scientific research. It is a metabolite of tryptophan, which is produced by intestinal bacteria, and has been shown to have both biochemical and physiological effects on the body.
Mécanisme D'action
The mechanism of action of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate is not fully understood, but it is believed to be due to its ability to activate the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of genes involved in cell growth, differentiation, and apoptosis. Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate has also been shown to activate the NF-κB pathway, which is involved in inflammation and immune response.
Effets Biochimiques Et Physiologiques
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate has been shown to have a number of biochemical and physiological effects on the body. It has been shown to induce oxidative stress, inflammation, and fibrosis in various organs, including the kidneys, liver, and heart. It has also been shown to have a role in the regulation of blood pressure and the development of insulin resistance.
Avantages Et Limitations Des Expériences En Laboratoire
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate has a number of advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in research. One limitation is that it can be difficult to obtain large quantities of pure Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate for experiments. Another limitation is that it can be toxic to cells at high concentrations, which can make it difficult to study its effects in vitro.
Orientations Futures
There are a number of future directions for research on Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate. One area of interest is the role of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate in the development of chronic kidney disease and cardiovascular disease. Another area of interest is the potential use of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate as a biomarker for these diseases. Additionally, there is interest in developing drugs that can target the AhR pathway and modulate the effects of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate. Finally, there is interest in studying the effects of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate on other organs and systems in the body.
Méthodes De Synthèse
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate is synthesized by the oxidation of indoxyl, which is produced from the metabolism of tryptophan by intestinal bacteria. The oxidation is usually carried out using potassium permanganate or hydrogen peroxide. The resulting product is then treated with sodium hydroxide to form the disodium salt of Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate.
Applications De Recherche Scientifique
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate sulphate has been extensively studied in scientific research, particularly in the field of nephrology. It has been shown to have a role in the pathogenesis of chronic kidney disease and cardiovascular disease. It has also been studied in cancer research, where it has been shown to have a role in the proliferation and apoptosis of cancer cells.
Propriétés
Numéro CAS |
10169-52-5 |
|---|---|
Nom du produit |
Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate |
Formule moléculaire |
C20H10ClNNa2O8S3 |
Poids moléculaire |
569.9 g/mol |
Nom IUPAC |
disodium;[2-(9-chloro-3-sulfonatooxybenzo[g][1]benzothiol-2-yl)-1H-indol-3-yl] sulfate |
InChI |
InChI=1S/C20H12ClNO8S3.2Na/c21-13-6-3-4-10-8-9-12-18(30-33(26,27)28)20(31-19(12)15(10)13)16-17(29-32(23,24)25)11-5-1-2-7-14(11)22-16;;/h1-9,22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
Clé InChI |
VQNHJDZRCIAIHS-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=C(S3)C5=C(C=CC=C5Cl)C=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=C(S3)C5=C(C=CC=C5Cl)C=C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Autres numéros CAS |
10169-52-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)






![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)

![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)


